molecular formula C8H7Cl2N3O2 B2937558 N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide CAS No. 443863-61-4

N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide

Cat. No.: B2937558
CAS No.: 443863-61-4
M. Wt: 248.06
InChI Key: IRBBIOBIZFUEJV-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a hydrazino group, and an oxoacetamide moiety, which contribute to its reactivity and functionality.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 2,5-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and hydrazine-containing compounds, which can be further utilized in different applications.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-hydrazino-2-oxoacetamide
  • N-(3,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide
  • N-(2,5-dichlorophenyl)-2-hydrazino-2-oxopropanamide

Uniqueness

N-(2,5-dichlorophenyl)-2-hydrazino-2-oxoacetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 2,5-dichloro substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-hydrazinyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3O2/c9-4-1-2-5(10)6(3-4)12-7(14)8(15)13-11/h1-3H,11H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBBIOBIZFUEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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